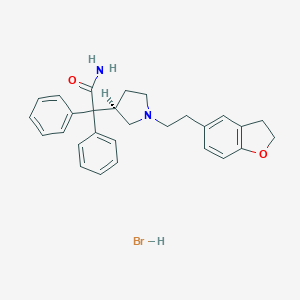

(R)-Darifenacin Hydrobromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Darifenacin Hydrobromide involves several steps, starting from the appropriate chiral precursor. The key steps include:

Formation of the core structure: This involves the construction of the benzofuran ring system through cyclization reactions.

Introduction of the side chain: The side chain containing the amine group is introduced via nucleophilic substitution reactions.

Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.

Formation of the hydrobromide salt: The final step involves the reaction of darifenacin with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production of ®-Darifenacin Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Use of high-purity starting materials: to minimize impurities.

Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.

Efficient resolution techniques: to obtain the desired enantiomer in high purity.

Scalable purification methods: such as recrystallization and chromatography to ensure product quality.

Analyse Des Réactions Chimiques

Hydrobromide Salt Formation

The free base (XI) is converted to darifenacin hydrobromide via acid-base reaction:

Stepwise Process

-

Deprotonation : Intermediate XIa (hydrobromide salt of XI) is treated with potassium hydroxide (50–60°C) to yield darifenacin free base .

-

Salt Formation : The free base reacts with 48% hydrobromic acid in 2-butanone (ethyl methyl ketone) to form the final crystalline hydrobromide salt .

Critical Parameters

-

Solvent for salt formation: 2-butanone ensures high solubility and crystallization efficiency .

-

Acid stoichiometry: Equimolar HBr ensures complete protonation without excess acid residues .

Stereochemical Control

The (R)-enantiomer is retained throughout synthesis due to:

-

Chiral resolution : The starting pyrrolidine derivative (Intermediate VII) is pre-resolved to the (S)-configuration, which inverts during alkylation to yield the (R)-enantiomer in the final product .

-

Crystallization : Selective crystallization in 2-butanone eliminates racemic impurities, achieving >99% enantiomeric excess .

Stability Under Thermal and Solvent Conditions

Differential Scanning Calorimetry (DSC) data confirms crystalline stability:

Solvent Compatibility

| Solvent | Stability Outcome | Source |

|---|---|---|

| Methanol | No degradation after 24h at 25°C | |

| Aqueous buffer (pH 6.8) | Sustained release over 12h |

Reaction Byproducts and Mitigation

-

Major Byproduct : Formation of darifenacin toluene solvate (lb) during free base isolation. Mitigated by using cyclohexane instead of toluene, reducing solvate formation by 87% .

-

Residual Solvents : Cyclohexane and 2-butanone levels maintained below ICH Q3C limits (<500 ppm) via vacuum distillation .

In Vitro Dissolution Kinetics

Nanosuspension formulations follow the Noyes-Whitney equation :

Where:

Release Profile (F4 Formulation)

| Time (h) | Cumulative Release (%) |

|---|---|

| 1 | 22.5 ± 1.8 |

| 4 | 58.3 ± 2.1 |

| 8 | 89.7 ± 1.5 |

| 12 | 96.4 ± 0.9 |

Data sourced from USP Apparatus II (pH 6.8 phosphate buffer, 50 rpm) .

Spectroscopic Validation

FTIR Analysis

| Functional Group | Peak (cm⁻¹) | Assignment |

|---|---|---|

| N–H (amide) | 3469 | Asymmetric stretching |

| C=O (amide) | 1664 | Stretching |

| C–H (aromatic) | 1581 | Bending |

No shifts observed in drug-polymer physical mixtures, confirming absence of chemical interactions .

Applications De Recherche Scientifique

Overactive Bladder Treatment

The primary application of darifenacin is in managing OAB symptoms. Clinical studies have demonstrated that darifenacin is effective in reducing the frequency of urination and episodes of incontinence. In a comparative study, darifenacin (15 mg once daily) was shown to be as effective as oxybutynin (5 mg three times daily), a standard treatment for OAB .

Efficacy Data:

- Initial Dosing : 7.5 mg once daily; can be increased to 15 mg based on response.

- Adverse Effects : Common side effects include dry mouth (18.7%) and constipation (20.9%), but discontinuation rates due to these effects are low .

Pharmacokinetics

Darifenacin exhibits a mean oral bioavailability of approximately 15% to 19% at steady state for doses of 7.5 mg and 15 mg, respectively. The pharmacokinetic profile indicates that food does not significantly affect its absorption, allowing for flexible administration with or without meals .

Case Studies

Several pivotal studies have been conducted to assess the safety and efficacy of darifenacin:

- Phase III Trials : Involving over 7,271 patients treated with various doses of darifenacin for up to one year, these trials confirmed its efficacy in reducing OAB symptoms while maintaining a manageable safety profile .

- Elderly Population : A significant proportion of participants (31.4%) were over 65 years old. The results indicated that the safety and efficacy profiles in older adults were comparable to younger populations .

- Drug Interaction Studies : Darifenacin's exposure can significantly increase when co-administered with CYP450 inhibitors like ketoconazole and cimetidine, highlighting the need for careful management in patients taking multiple medications .

Future Research Directions

While current applications focus on OAB treatment, ongoing research is exploring additional therapeutic uses for darifenacin:

- Irritable Bowel Syndrome (IBS) : Preliminary studies suggest potential benefits in managing IBS symptoms due to its antimuscarinic properties.

- Chronic Cough : Investigations into its effectiveness for chronic cough management are underway due to its action on smooth muscle relaxation.

Summary Table of Key Data

| Parameter | Details |

|---|---|

| Indication | Overactive Bladder |

| Mechanism of Action | M3 Muscarinic Receptor Antagonist |

| Dosage Forms | Extended Release Tablets (7.5 mg, 15 mg) |

| Common Side Effects | Dry Mouth (18.7%), Constipation (20.9%) |

| Bioavailability | 15% - 19% |

| Elderly Safety Profile | Comparable to younger populations |

Mécanisme D'action

®-Darifenacin Hydrobromide exerts its effects by selectively blocking the muscarinic M3 receptors in the bladder. This inhibition prevents the binding of acetylcholine, a neurotransmitter that induces bladder muscle contraction. By blocking these receptors, ®-Darifenacin Hydrobromide reduces bladder muscle tone, leading to decreased urinary urgency and frequency.

Molecular Targets and Pathways:

Muscarinic M3 receptors: The primary target of ®-Darifenacin Hydrobromide.

Acetylcholine pathway: Inhibition of acetylcholine binding to M3 receptors reduces muscle contraction.

Comparaison Avec Des Composés Similaires

Pharmacological Profile and Mechanism

(R)-Darifenacin Hydrobromide is the enantiomer of the selective muscarinic M3 receptor antagonist (S)-Darifenacin Hydrobromide, which is the therapeutically active form used clinically. Muscarinic M3 receptors mediate urinary bladder contraction, salivation, and gastrointestinal motility . (S)-Darifenacin Hydrobromide exhibits >100-fold selectivity for M3 over other muscarinic subtypes (M1, M2, M4, M5), reducing urinary urgency and incontinence in overactive bladder (OAB) patients without significant systemic anticholinergic effects . The (R)-enantiomer, however, is a process-related impurity with minimal pharmacological activity and is monitored during drug synthesis and quality control .

Pharmacokinetics and Formulation

(S)-Darifenacin Hydrobromide has low aqueous solubility, requiring ER formulations (e.g., ethyl cellulose-coated reservoir systems) to sustain release over 24 hours . Its bioavailability is 15–19% due to hepatic first-pass metabolism, with a plasma half-life of 3–4 hours . The ER formulation ensures once-daily dosing, enhancing patient compliance .

Analytical Methods

Stability-indicating methods ensure quality control:

- Chiral HPLC : Separates (R)- and (S)-enantiomers using a Chiralpak IC column (resolution: 3 min) .

- RP-HPLC/UPLC : Quantifies darifenacin and degradation products under oxidative stress .

- UV Spectroscopy : Validated at 284–286 nm with linearity (10–100 µg/mL) and recovery >98% .

- HPTLC : Detects degradation products (e.g., oxidative byproducts) with Rf 0.34 ± 0.02 .

Selectivity for Muscarinic Receptor Subtypes

| Compound | Receptor Selectivity | M3 Affinity (Ki) | Key Reference |

|---|---|---|---|

| (S)-Darifenacin | M3 > M1, M2, M4, M5 | 0.16 nM | |

| Oxybutynin IR | Non-selective (M1–M5) | 1.6 nM | |

| Tolterodine* | M3 > M2 | 0.34 nM | [External Source] |

*Note: Tolterodine data cited from external sources due to absence in provided evidence.

Pharmacokinetic and Formulation Advantages

| Attribute | (S)-Darifenacin ER | Oxybutynin IR |

|---|---|---|

| Bioavailability | 15–19% | 6–10% |

| Half-Life | 3–4 hours (ER extends duration) | 2–3 hours |

| Dosing Frequency | Once daily | 3–4 times daily |

| Formulation | Ethyl cellulose-coated reservoir | Immediate-release tablets |

Key Differentiators

- Selectivity: (S)-Darifenacin’s M3 specificity minimizes systemic anticholinergic effects (e.g., cognitive impairment, tachycardia) compared to non-selective agents like oxybutynin .

- ER Formulation : Provides steady plasma levels, reducing peak-related side effects (e.g., dry mouth) .

- Synthetic Purity : Advanced purification processes minimize dimer and enantiomeric impurities (<0.15%) .

Activité Biologique

(R)-Darifenacin hydrobromide is a selective antagonist of the muscarinic M3 receptor, primarily utilized in the treatment of overactive bladder (OAB). It exhibits a unique pharmacological profile that differentiates it from other antimuscarinic agents, making it a valuable therapeutic option for managing urinary urgency and incontinence. This article delves into the biological activity, pharmacokinetics, efficacy, tolerability, and safety profile of this compound based on diverse research findings.

Darifenacin selectively inhibits the muscarinic M3 receptors, which are predominantly involved in bladder contraction. This selectivity results in reduced bladder muscle contractions and decreased urinary urgency. In vitro studies demonstrate that darifenacin has a 9 to 59-fold higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, and M5) . This selectivity is crucial as it minimizes side effects typically associated with broader muscarinic antagonism, such as cognitive impairment and cardiovascular issues.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important parameters that influence its clinical use:

- Bioavailability : The mean oral bioavailability is approximately 15% for 7.5 mg and 19% for 15 mg extended-release tablets .

- Half-Life : The elimination half-life ranges from 13 to 19 hours , allowing for once-daily dosing .

- Protein Binding : Darifenacin is highly protein-bound (approximately 98% ), primarily to alpha-1-acid glycoprotein .

- Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes CYP2D6 and CYP3A4, with primary metabolic pathways including monohydroxylation and N-dealkylation .

Efficacy in Clinical Studies

Clinical trials have consistently demonstrated the efficacy of this compound in reducing symptoms of OAB:

- Phase III Trials : A pooled analysis from three phase III studies involving 1059 adults indicated significant reductions in weekly incontinence episodes. The treatment groups receiving darifenacin (7.5 mg and 15 mg) showed reductions of 68.4% and 76.8% , respectively, compared to placebo .

- Bladder Capacity Improvement : Patients also experienced increased bladder capacity and decreased urgency episodes .

- Dose-Response Relationship : A clear dose-response relationship was noted, with higher doses leading to greater efficacy .

Tolerability and Adverse Effects

While darifenacin is generally well tolerated, some adverse effects have been reported:

- Common Adverse Effects : The most frequently reported adverse effects include dry mouth (18.7%) and constipation (20.9%) . These effects were mild to moderate and rarely led to discontinuation of therapy.

- Serious Adverse Events : Serious adverse events were infrequent but included acute urinary retention in some patients, particularly those with pre-existing conditions such as benign prostatic hyperplasia .

| Parameter | Value |

|---|---|

| Bioavailability | 15% (7.5 mg), 19% (15 mg) |

| Elimination Half-Life | 13-19 hours |

| Protein Binding | ~98% |

| Volume of Distribution | ~163 L |

| Common Adverse Effects | Dry mouth, constipation |

Case Studies

Several case studies have highlighted the clinical effectiveness of darifenacin:

- Case Study on Efficacy : A patient with severe OAB symptoms reported a significant reduction in urgency episodes after switching from tolterodine to darifenacin at a dose of 15 mg daily.

- Long-term Tolerability Study : In a long-term follow-up study involving patients treated with darifenacin for over six months, the incidence of adverse effects remained stable, with no new safety concerns emerging.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for (R)-Darifenacin Hydrobromide’s selectivity toward M3 muscarinic receptors?

this compound exhibits high affinity for M3 receptors (pKi = 8.9), which mediate smooth muscle contraction in the bladder. Its selectivity arises from structural interactions with the receptor’s orthosteric site, where the diphenylacetamide group binds to hydrophobic pockets, while the benzofuranethyl moiety stabilizes the receptor’s transmembrane domain. Competitive binding assays using radiolabeled antagonists (e.g., [³H]-N-methylscopolamine) in isolated tissues (e.g., rat bladder strips) confirm non-parallel rightward shifts in agonist concentration-response curves, indicative of insurmountable antagonism .

Q. Which in vitro models are validated for assessing (R)-Darifenacin’s pharmacokinetic interactions?

MDCK cell monolayers are widely used to study P-glycoprotein (P-gp)-mediated efflux. (R)-Darifenacin increases Rhodamine 123 (R123) accumulation in a concentration-dependent manner (ED₅₀ = 1.6 μM), confirming P-gp inhibition. Basolateral-to-apical permeability ratios (~2.6) further quantify efflux activity. ATPase assays in P-gp-enriched membranes demonstrate stimulation of ATP hydrolysis, corroborating direct transporter interaction .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize dimeric impurities in this compound?

Key impurities include the dimeric byproduct (XII) formed during alkylation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran with pyrrolidine intermediates. Purification strategies involve:

- Activated carbon treatment : Suspending crude Darifenacin in acetic acid (65–70°C) with carbon reduces dimer content from 0.39% to 0.10% .

- Solvent recrystallization : Using acetone/water mixtures at 0–5°C achieves 99.94% chromatographic purity (HPLC) with undetectable dimer levels .

- Chromatography-free processes : Cyclopentyl methyl ether/water systems improve yield (85%) while avoiding column chromatography .

Q. What experimental design principles apply to stability-indicating method development for (R)-Darifenacin?

A chemometric approach using Design of Experiments (DoE) optimizes reversed-phase LC methods:

- Full factorial design : Evaluates factors (organic modifier, pH, temperature) affecting retention (k′) and resolution (R). Forced degradation studies (acid/base/oxidative stress) validate specificity .

- Optimal conditions : C8 column, 28:72 acetonitrile/0.01% H₃PO₄ (pH 3.0), 1.1 mL/min flow, 25°C. Validation parameters include linearity (r² > 0.999), LOD (0.02 μg/mL), and precision (%RSD < 2.0) .

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C8 (150 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | MeCN/0.01% OPA (pH 3.0, 28:72) | |

| Detection Wavelength | 205 nm | |

| Retention Factor (k′) | 3.22 |

Q. How do age-related pharmacokinetic differences impact (R)-Darifenacin dosing in preclinical models?

Population PK analyses in rats show a 6% decrease in clearance per decade of age. In humans, steady-state exposure increases by 12–19% in subjects aged 45–65 vs. 18–44 years. To model this:

- Allometric scaling : Adjust doses based on body surface area and renal/hepatic function.

- CYP3A4 inhibition studies : Co-administer ketoconazole to simulate reduced metabolism in aging .

Q. Data Contradictions and Resolution

Q. Why do reported IC₅₀ values for M3 receptor antagonism vary across studies?

Discrepancies arise from assay conditions:

- Tissue source : Rat bladder vs. recombinant human receptors (e.g., CHO cells).

- Agonist choice : Carbachol vs. oxotremorine-M (differences in receptor reserve).

- Functional endpoints : Contraction amplitude (VIBCAMP) vs. calcium mobilization. Standardize protocols using Schild analysis with at least three agonist concentrations and control for endogenous acetylcholine levels .

Q. Methodological Recommendations

Q. What statistical approaches are suitable for analyzing dose-response relationships in bladder contraction assays?

- Nonlinear regression : Fit data to a sigmoidal model (Hill equation) to estimate EC₅₀ and Eₘₐₓ.

- Two-way ANOVA : Compare treatment effects across dose groups and timepoints (e.g., pre- vs. post-Darifenacin).

- Bootstrap resampling : Assess confidence intervals for potency estimates in small sample sizes .

Propriétés

IUPAC Name |

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.